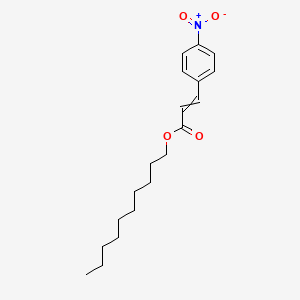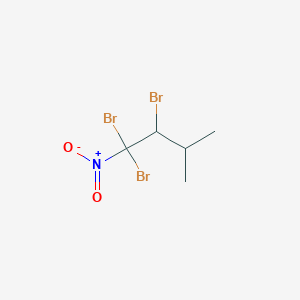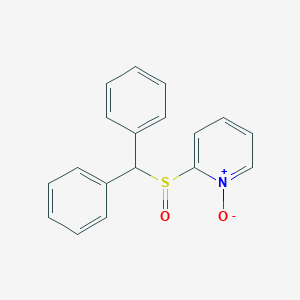![molecular formula C14H11IN2O3S B14535934 2-Iodo-N-{4-[(4-nitrophenyl)sulfanyl]phenyl}acetamide CAS No. 62405-22-5](/img/structure/B14535934.png)
2-Iodo-N-{4-[(4-nitrophenyl)sulfanyl]phenyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodo-N-{4-[(4-nitrophenyl)sulfanyl]phenyl}acetamide is an organic compound with the molecular formula C14H11IN2O3S This compound is characterized by the presence of an iodine atom, a nitrophenyl group, and a sulfanylphenyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-N-{4-[(4-nitrophenyl)sulfanyl]phenyl}acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the iodination of a suitable phenylacetamide derivative, followed by the introduction of the nitrophenyl and sulfanyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-N-{4-[(4-nitrophenyl)sulfanyl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The iodine atom can be substituted with other nucleophiles, such as thiols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group yields nitro derivatives, while reduction produces amine derivatives.
Scientific Research Applications
2-Iodo-N-{4-[(4-nitrophenyl)sulfanyl]phenyl}acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-Iodo-N-{4-[(4-nitrophenyl)sulfanyl]phenyl}acetamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the sulfanyl group can form covalent bonds with thiol-containing biomolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Iodo-4-nitrophenyl)acetamide
- N-(4-Iodo-2,3-dimethylphenyl)acetamide
- N-(4-Iodo-2-methylphenyl)acetamide
- N-(4-Iodo-3-methylphenyl)acetamide
Uniqueness
2-Iodo-N-{4-[(4-nitrophenyl)sulfanyl]phenyl}acetamide is unique due to the presence of both nitrophenyl and sulfanyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable target for research and development.
Properties
CAS No. |
62405-22-5 |
|---|---|
Molecular Formula |
C14H11IN2O3S |
Molecular Weight |
414.22 g/mol |
IUPAC Name |
2-iodo-N-[4-(4-nitrophenyl)sulfanylphenyl]acetamide |
InChI |
InChI=1S/C14H11IN2O3S/c15-9-14(18)16-10-1-5-12(6-2-10)21-13-7-3-11(4-8-13)17(19)20/h1-8H,9H2,(H,16,18) |
InChI Key |
ZQEOAYGAFFLFOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CI)SC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzamide, 2-(2-hydroxyethyl)-N-[2-(3-methoxyphenyl)ethyl]-](/img/structure/B14535858.png)


![Triethoxy[(tetradecane-1-sulfinyl)methyl]silane](/img/structure/B14535876.png)
![3-Methylbutyl 2-[(tripropylsilyl)oxy]propanoate](/img/structure/B14535879.png)
![2H-Indol-2-one, 1,3-dihydro-3-[1-(1-methyl-1H-indol-3-yl)-2-oxopropyl]-](/img/structure/B14535881.png)

![12H-Benzo[a]xanthen-12-one, 4-bromo-3-methoxy-](/img/structure/B14535890.png)


![N-[2-Bromo-1-(3-methoxyphenyl)propyl]benzenesulfonamide](/img/structure/B14535901.png)
![1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[1-(4-methylphenyl)ethyl]-](/img/structure/B14535907.png)


